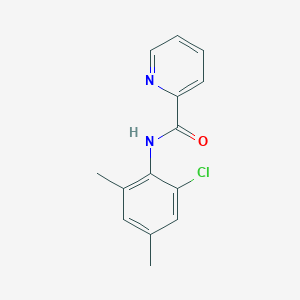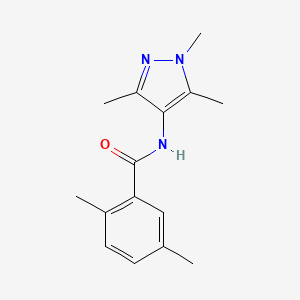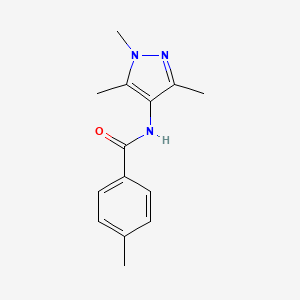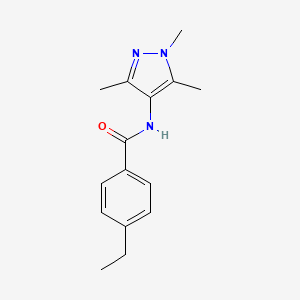
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as JNJ-54175446, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and is synthesized through a multistep process. In
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves the inhibition of beta-secretase. Beta-secretase is an enzyme that is involved in the production of beta-amyloid, a protein that is found in the brains of Alzheimer's patients. By inhibiting the activity of beta-secretase, 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can reduce the production of beta-amyloid and potentially slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of beta-secretase and reduce the production of beta-amyloid. In vivo studies have shown that this compound can cross the blood-brain barrier and reduce the levels of beta-amyloid in the brains of mice. These findings suggest that 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has the potential to be an effective treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is that it has been shown to be effective in inhibiting beta-secretase and reducing the production of beta-amyloid in vitro and in vivo. This makes it a promising candidate for the development of Alzheimer's disease treatments. However, one of the limitations of this compound is that it has not yet been tested in clinical trials. Further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide. One direction is the development of more potent and selective beta-secretase inhibitors. Another direction is the study of the potential therapeutic applications of this compound for other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves a multistep process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 1,3,5-trimethylpyrazole to produce 3-nitro-4-(1,3,5-trimethylpyrazol-4-yl)benzoic acid. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step involves the acylation of the amino group with 3-methylbenzoyl chloride to produce 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
Aplicaciones Científicas De Investigación
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been studied for its potential therapeutic applications. One of the main areas of research is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid, a protein that is found in the brains of Alzheimer's patients. By inhibiting the activity of beta-secretase, 3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can reduce the production of beta-amyloid and potentially slow the progression of Alzheimer's disease.
Propiedades
IUPAC Name |
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-6-5-7-12(8-9)14(18)15-13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPDXPKTRZWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


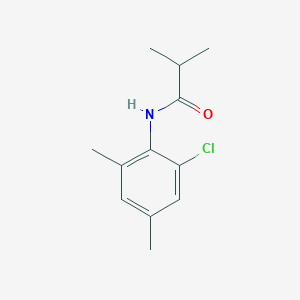

![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
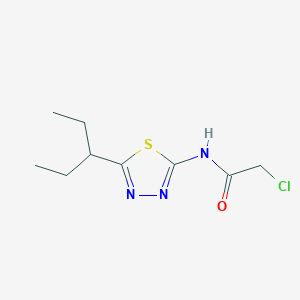
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
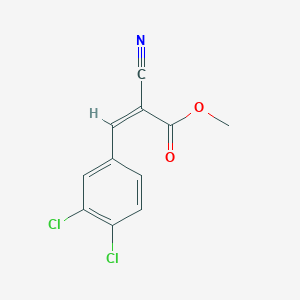

![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)

